molecular formula C7H10BrNO4 B3148832 Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- CAS No. 65872-39-1

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-

Cat. No. B3148832
Key on ui cas rn: 65872-39-1
M. Wt: 252.06 g/mol
InChI Key: LULLGGWIEBUSRX-TWGQIWQCSA-N
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Patent
US04520194

Procedure details

In 120 ml of chloroform is dissolved 27.3 g of ethyl 3-oxo-2-methoxyiminobutyrate and the solution is warmed to 40° C. Then, a solution of 25.3 g of bromine in 30 ml of chloroform is added dropwise over a period of 30 minutes. The mixture is stirred and reacted at room temperature for 1 hour. The reaction mixture is washed with a 5% aqueous solution of sodium hydrogen carbonate and water in that order and the organic layer is dried. The solvent is then distilled off under reduced pressure to obtain 36.2 g of ethyl 4-brom-3-oxo-2-methoxyiminobutyrate as an oily product.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:12])[C:3](=[N:9][O:10][CH3:11])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[Br:13]Br>C(Cl)(Cl)Cl>[Br:13][CH2:12][C:2](=[O:1])[C:3](=[N:9][O:10][CH3:11])[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
27.3 g
Type
reactant
Smiles
O=C(C(C(=O)OCC)=NOC)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The reaction mixture is washed with a 5% aqueous solution of sodium hydrogen carbonate and water in that order
CUSTOM
Type
CUSTOM
Details
the organic layer is dried
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC(C(C(=O)OCC)=NOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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